

Technical Guide: Physicochemical Properties of 2-(1,3-Benzodioxol-5-yl)pyrrolidine

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Compound of Interest

Compound Name: 2-(1,3-Benzodioxol-5-yl)pyrrolidine

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Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of **2-(1,3-Benzodioxol-5-yl)pyrrolidine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document outlines the predicted physicochemical characteristics based on its structural motifs—a pyrrolidine ring and a benzodioxole group. Furthermore, it details standardized experimental protocols for the systematic determination of its solubility and stability profiles, adhering to industry-accepted methodologies. The guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling robust experimental design and data interpretation.

Predicted Physicochemical Properties

The physicochemical properties of **2-(1,3-Benzodioxol-5-yl)pyrrolidine** are influenced by its two primary structural components: the basic pyrrolidine ring and the largely nonpolar benzodioxole moiety. The pyrrolidine nitrogen is expected to have a pKa typical of a secondary amine, rendering the molecule's solubility pH-dependent.

Predicted Solubility

The presence of the basic nitrogen in the pyrrolidine ring suggests that the compound will exhibit higher solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. Conversely, in neutral and basic media, its solubility is expected to be limited by

the hydrophobic benzodioxole group. The pyrrolidine motif itself can enhance aqueous solubility compared to more rigid aromatic structures.[1]

Table 1: Predicted Aqueous and Organic Solvent Solubility

Solvent System	Predicted Solubility	Rationale
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Aqueous Buffers		
pH 1-3 (e.g., 0.1 M HCl)	High	Protonation of the pyrrolidine nitrogen leads to the formation of a soluble salt.
pH 5-7 (e.g., PBS pH 7.4)	Low to Moderate	A mixture of neutral and protonated species exists; solubility is limited by the neutral form.
pH 9-12 (e.g., 0.1 M NaOH)	Low	The compound exists predominantly in its neutral, less polar form.
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Organic Solvents		
Dimethyl Sulfoxide (DMSO)	High	A polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol / Ethanol	Moderate to High	Polar protic solvents that can hydrogen bond with the pyrrolidine nitrogen.
Acetonitrile	Moderate	A polar aprotic solvent.
Dichloromethane (DCM)	High	A nonpolar solvent suitable for dissolving the hydrophobic benzodioxole moiety.
Hexanes / Heptane	Low	Highly nonpolar solvents, unlikely to effectively solvate the polar aspects of the molecule.

Predicted Stability

The stability of **2-(1,3-Benzodioxol-5-yl)pyrrolidine** is predicted to be influenced by pH, temperature, and light exposure. The molecule is likely to be stable under neutral and mildly acidic or basic conditions at room temperature. However, forced degradation conditions may reveal specific liabilities.

Table 2: Predicted Chemical Stability Profile

Condition	Predicted Stability	Potential Degradation Pathway
pH Stability		
Acidic (pH < 3)	Moderate	Generally stable, but extreme acidic conditions could potentially lead to opening of the benzodioxole ring over time.
Neutral (pH 6-8)	High	Expected to be stable under neutral aqueous conditions.
Basic (pH > 9)	High	The secondary amine is generally stable under basic conditions.
Thermal Stability	Moderate to High	Stable at ambient and moderately elevated temperatures. High temperatures may lead to decomposition.
Photostability	Moderate	Aromatic systems can be susceptible to photodegradation. Testing according to ICH Q1B guidelines is recommended. [2] [3] [4] [5]
Oxidative Stability	Moderate	The pyrrolidine ring and the benzodioxole methylene bridge could be susceptible to oxidation.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the solubility and stability of **2-(1,3-Benzodioxol-5-yl)pyrrolidine**.

Aqueous Solubility Determination (Thermodynamic Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, which is a critical parameter for drug development.[\[6\]](#)[\[7\]](#)

Materials:

- **2-(1,3-Benzodioxol-5-yl)pyrrolidine** (solid form)
- Phosphate-buffered saline (PBS), pH 7.4
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- HPLC-grade organic solvent for stock solution (e.g., DMSO)
- HPLC-grade water and acetonitrile
- Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μ m PVDF)
- Calibrated HPLC-UV system

Procedure:

- Preparation: Add an excess amount of solid **2-(1,3-Benzodioxol-5-yl)pyrrolidine** to separate vials (in triplicate for each condition).
- Solvent Addition: To each set of triplicate vials, add a known volume (e.g., 1 mL) of the desired aqueous buffer (0.1 M HCl, PBS pH 7.4, 0.1 M NaOH).

- Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours to ensure saturation.[6]
- Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]
- Dilution: Accurately dilute the filtered solution with the appropriate mobile phase to a concentration within the linear range of the HPLC-UV calibration curve.
- Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. Prepare a calibration curve using standard solutions of **2-(1,3-Benzodioxol-5-yl)pyrrolidine** of known concentrations.
- Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Organic Solvent Solubility Screening

This protocol provides a method for determining the solubility in various organic solvents, which is important for process chemistry and formulation.[8][9][10][11]

Materials:

- **2-(1,3-Benzodioxol-5-yl)pyrrolidine** (solid form)
- Selected organic solvents (e.g., DMSO, Methanol, Acetonitrile, Dichloromethane)
- Glass vials and analytical balance
- Vortex mixer and orbital shaker
- HPLC-UV system

Procedure:

- Preparation: Weigh a precise amount of the compound (e.g., 2 mg) into a series of vials.
- Solvent Addition: Add the selected organic solvent in small, precise increments (e.g., 50 μ L) to each vial.
- Dissolution: After each addition, vortex the vial for 1-2 minutes. If the solid is not fully dissolved, continue adding solvent incrementally until a clear solution is obtained.
- Equilibration: Once the solid is dissolved, place the vial on an orbital shaker for 1 hour at a controlled temperature to ensure complete dissolution.
- Calculation: The solubility is expressed as mg/mL, calculated from the total mass of the compound and the total volume of solvent required for complete dissolution. For high solubility compounds that dissolve in the first increment, the solubility is reported as "> X mg/mL".

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[12][13][14][15] The following protocols are based on ICH guidelines.[16][17][18][19][20]

Materials:

- 2-(1,3-Benzodioxol-5-yl)pyrrolidine** (1 mg/mL stock solution in acetonitrile or water)
- 1 M HCl, 1 M NaOH
- 30% Hydrogen peroxide (H_2O_2)
- HPLC-UV or LC-MS/MS system
- Temperature-controlled oven
- Photostability chamber

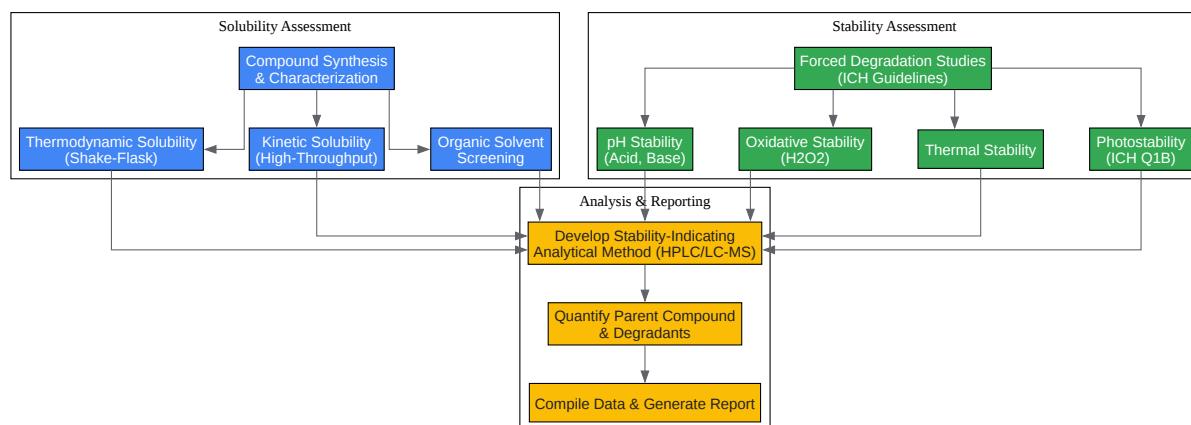
General Procedure: For each condition, a solution of the compound is stressed for a defined period (e.g., 24 hours). Samples are taken at various time points (e.g., 0, 4, 8, 24 hours), and the percentage of the remaining parent compound is quantified by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation.[15]

- Acid Hydrolysis:
 - Mix the stock solution with an equal volume of 1 M HCl.
 - Incubate at a controlled temperature (e.g., 60°C).
 - At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and analyze.
- Base Hydrolysis:
 - Mix the stock solution with an equal volume of 1 M NaOH.
 - Incubate at a controlled temperature (e.g., 60°C).
 - At each time point, withdraw an aliquot, neutralize with 1 M HCl, and analyze.
- Oxidative Degradation:
 - Mix the stock solution with an equal volume of 30% H₂O₂.
 - Incubate at room temperature.
 - Analyze at each time point.
- Thermal Degradation:
 - Place a solid sample and a solution sample in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
 - Analyze the samples at specified time points.
- Photostability:

- Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
- A dark control sample should be stored under the same conditions but protected from light.
- Analyze both the exposed and control samples.

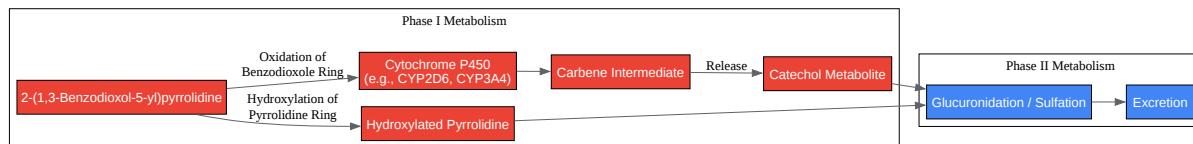
Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for assessing the physicochemical properties of **2-(1,3-Benzodioxol-5-yl)pyrrolidine** and a plausible metabolic pathway.



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Caption: Experimental workflow for solubility and stability profiling.

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Caption: Plausible metabolic pathway of **2-(1,3-Benzodioxol-5-yl)pyrrolidine**.

Conclusion

While specific experimental data for **2-(1,3-Benzodioxol-5-yl)pyrrolidine** is not readily available in the public domain, this guide provides a robust framework for its characterization. Based on its chemical structure, the compound is predicted to have pH-dependent aqueous solubility and be generally stable under standard conditions. The provided experimental protocols offer a systematic approach to quantitatively determine its solubility and stability profiles. This information is critical for advancing the study of this compound in any research or drug development program. The metabolic pathway of the benzodioxole moiety via cytochrome P450 enzymes to form a catechol intermediate is a key consideration for potential drug-drug interactions and toxicity.[21]

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